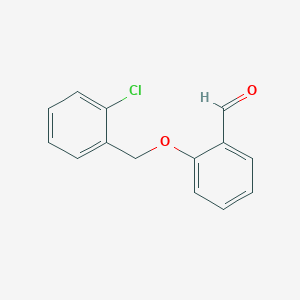

2-(2-Chlorobenzyloxy)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-[(2-chlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLXVAPVRJZHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351211 | |

| Record name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-99-4 | |

| Record name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53389-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2 2 Chlorobenzyloxy Benzaldehyde and Analogues

Optimization of O-Alkylation Protocols

The formation of the ether linkage in 2-(2-chlorobenzyloxy)benzaldehyde is primarily achieved through O-alkylation of salicylaldehyde (B1680747) with a suitable 2-chlorobenzyl derivative. Optimization of this process involves enhancing the classic Williamson ether synthesis, understanding the catalytic mechanisms, and systematically adjusting reaction parameters.

Williamson Ether Synthesis Enhancements

The Williamson ether synthesis is a cornerstone for preparing ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com In the synthesis of this compound, the reaction involves salicylaldehyde and 2-chlorobenzyl chloride. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a sodium or potassium salicylaldehyde salt (an alkoxide/phenoxide), which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group. byjus.com

Enhancements to this synthesis focus on maximizing the efficiency of the SN2 pathway. A critical consideration is the choice of reactants to minimize competing elimination (E2) reactions. youtube.com Since the alkoxide is a strong base, the alkyl halide should ideally be primary or methyl to ensure substitution predominates. masterorganicchemistry.comyoutube.com The use of 2-chlorobenzyl chloride, a primary alkyl halide, is therefore the preferred route over the alternative of using a 2-chlorophenoxide and benzaldehyde (B42025), which would not be a viable Williamson synthesis pathway.

Table 1: Reactant Selection for Williamson Ether Synthesis

| Route | Nucleophile | Alkyl Halide | Viability | Rationale |

|---|---|---|---|---|

| A | Salicylaldehyde-derived phenoxide | 2-Chlorobenzyl chloride (Primary) | Preferred | The primary alkyl halide strongly favors the desired SN2 reaction, leading to a higher yield of the target ether. youtube.com |

| B | 2-Chlorophenoxide | Benzaldehyde | Not Viable | This does not constitute a Williamson ether synthesis as it involves an aldehyde, not an alkyl halide, for the electrophilic carbon. |

Investigation of Base-Catalyzed Alkylation Mechanisms

The choice of base is crucial in O-alkylation as it directly influences the formation of the nucleophilic alkoxide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the alcohol, driving the reaction forward. masterorganicchemistry.com In laboratory and industrial preparations, weaker bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) are also commonly used, often in conjunction with phase-transfer catalysis for industrial synthesis. byjus.com

The mechanism begins with the abstraction of the acidic phenolic proton from salicylaldehyde by the base, creating a highly reactive phenoxide ion. This ion then participates in the SN2 displacement on the 2-chlorobenzyl chloride. The selection of the base can affect reaction time and temperature requirements.

Green Chemistry Methodologies in Synthesis

In line with the principles of green chemistry, alternative energy sources like ultrasound and microwave irradiation are being employed to synthesize this compound and its analogues. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and lower energy consumption. nih.govsemanticscholar.org

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.gov For the synthesis of ether derivatives, ultrasound irradiation can significantly shorten reaction times compared to traditional stirring or refluxing methods. nih.gov The enhanced mass transfer and particle activation provided by sonication can lead to higher product yields under milder conditions. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Related Reaction

| Method | Reaction Time | Yield | Advantage |

|---|---|---|---|

| Conventional (Stirring) | 20–28 hours | Good | Standard, well-understood procedure. |

| Conventional (Reflux) | 8–10 hours | Good | Faster than room temperature stirring. |

| Ultrasound-Assisted | ~2 hours | Excellent | Drastic reduction in reaction time, high efficiency. nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. semanticscholar.org Unlike conventional heating where heat is transferred slowly from an external source, microwave irradiation directly heats the reactants and solvent through dielectric heating. semanticscholar.org This leads to rapid and uniform temperature increases throughout the reaction mixture, often resulting in remarkably shorter reaction times and improved yields. ijprdjournal.com

The synthesis of various aldehyde and ether derivatives has been successfully demonstrated using microwave assistance, often in conjunction with base catalysts. readarticle.orgugm.ac.id For example, aldol (B89426) condensations involving benzaldehyde derivatives have been completed in as little as two minutes under microwave irradiation, achieving yields of 93-100%, a significant improvement over conventional methods that require several hours. semanticscholar.orgugm.ac.id These findings suggest that the O-alkylation to produce this compound could be similarly optimized.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Method | Reaction Time | Yield | Advantage |

|---|---|---|---|

| Conventional (Stirring) | 120 min + 24 h | Lower | Simple setup, but time-consuming. semanticscholar.org |

| Microwave-Assisted | 2 min | 93-100% | Extremely rapid, high yield, energy efficient. semanticscholar.orgugm.ac.id |

Solvent-Free Reaction Conditions

The Williamson ether synthesis, a classical method for preparing ethers from an alkoxide and an alkyl halide, has been adapted to solvent-free conditions, offering significant environmental and efficiency benefits. researchgate.netmasterorganicchemistry.comlibretexts.org These "green chemistry" approaches minimize waste and can lead to shorter reaction times and simpler purification procedures. researchgate.net

Several solvent-free techniques have proven effective for the synthesis of diaryl ethers, which is the structural core of this compound. These methods include microwave-assisted synthesis, mechanochemical methods, and ultrasound-assisted reactions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. tsijournals.comscilit.com In the context of diaryl ether synthesis, microwave-assisted direct coupling of phenols with electron-deficient aryl halides can proceed rapidly, yielding the desired products in high to excellent yields within minutes, often without the need for a catalyst. researchgate.netscilit.comnih.gov For instance, the reaction between salicylaldehydes and fluorobenzaldehydes under microwave irradiation provides the necessary diaryl ether precursors for more complex structures. researchgate.net The key advantage of microwave heating lies in its efficiency, dramatically reducing reaction times compared to conventional heating methods. researchgate.net

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers another solvent-free route to diaryl ethers. thieme-connect.de A notable example is the copper-catalyzed C-O coupling reaction promoted by electromagnetic milling. rsc.org This technique allows for the synthesis of various diaryl ethers without the need for solvents or external heating, boasting short reaction times and good tolerance for various functional groups. rsc.org

Ultrasound-Assisted Synthesis:

Ultrasound irradiation can also promote etherification reactions under solvent-free conditions. The combined use of ultrasound and solvent-free conditions has been successfully applied to various organic syntheses, representing an efficient and environmentally friendly approach. researchgate.netnih.gov

Interactive Table: Comparison of Solvent-Free Synthetic Methods for Diaryl Ethers

| Method | Energy Source | Typical Reaction Time | Catalyst Requirement | Key Advantages |

| Microwave-Assisted | Microwaves | 5-10 minutes scilit.comnih.gov | Often catalyst-free scilit.comnih.gov | Rapid reactions, high yields scilit.comnih.gov |

| Mechanochemical | Mechanical Force | Short | Copper-catalyzed rsc.org | Solvent-free, no external heating rsc.org |

| Ultrasound-Assisted | Sound Waves | Varies | Varies | Ecologically valuable, no auxiliary substances researchgate.net |

Stereoselective Synthesis of Related Chiral Analogues

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. wikipedia.org For chiral analogues related to this compound, which may possess axial chirality, stereoselective synthesis is crucial. researchgate.netnih.govresearchgate.net Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis. ethz.ch

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgethz.ch This approach has been widely used in the asymmetric synthesis of complex, biologically active compounds. nih.gov

Chiral auxiliaries, many of which are derived from naturally occurring chiral molecules like amino acids or terpenes, provide a diastereoselective environment that guides the formation of one stereoisomer over another. researchgate.netnih.govscielo.org.mx While specific applications to the direct synthesis of this compound analogues are not extensively detailed in the provided context, the principles of using auxiliaries like Evans' oxazolidinones or pseudoephedrine are well-established for controlling stereochemistry in alkylation and other bond-forming reactions that could be adapted to build up the chiral framework. wikipedia.orgsigmaaldrich.com

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ethz.ch This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. researchgate.netnih.govresearchgate.netnih.gov

In the context of synthesizing axially chiral diaryl ethers, which are structurally related to the target compound, several innovative asymmetric catalytic methods have been developed. These include:

Organocatalysis: Chiral phosphoric acids have been employed as highly effective organocatalysts in the enantioselective desymmetrization of prochiral substrates to form axially chiral diaryl ethers with excellent yields and high enantioselectivities. researchgate.netresearchgate.netnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed atroposelective esterification of prochiral dialdehydes has been shown to produce enantioenriched axially chiral diaryl ethers under mild conditions. rsc.org

Povarov Reaction: An organocatalyzed asymmetric Povarov reaction followed by aromatization has been developed for the efficient synthesis of a range of novel quinoline-based diaryl ether atropisomers with high enantioselectivities. nih.gov

These catalytic methods represent the cutting edge of synthetic chemistry, offering pathways to previously challenging chiral structures. researchgate.netnih.gov

Interactive Table: Asymmetric Catalytic Methods for Chiral Diaryl Ether Synthesis

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Enantioselective Desymmetrization researchgate.netresearchgate.netnih.gov | High yields and enantioselectivities researchgate.netresearchgate.netnih.gov |

| N-Heterocyclic Carbene (NHC) | Atroposelective Esterification rsc.org | Mild conditions, broad substrate scope rsc.org |

| Organocatalyst | Asymmetric Povarov Reaction nih.gov | Access to novel quinoline-based diaryl ethers nih.gov |

Transformative Reactions and Derivatization Pathways of 2 2 Chlorobenzyloxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. chemicalbook.com This inherent reactivity allows 2-(2-chlorobenzyloxy)benzaldehyde to readily participate in numerous addition and condensation reactions, serving as a key building block for more elaborate molecules.

Condensation Reactions: Formation of Chalcones and Related α,β-Unsaturated Systems

One of the most prominent reactions involving the aldehyde group of this compound is the Claisen-Schmidt condensation, which leads to the formation of chalcones and other α,β-unsaturated carbonyl systems. nih.govrsc.org This reaction typically involves the base-catalyzed condensation of an aldehyde with a ketone that possesses α-hydrogens.

In a typical synthesis, this compound would react with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695). nih.govnih.gov The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration, often spurred by heat, to yield the thermodynamically stable, conjugated chalcone (B49325) system. youtube.com The stability of the final product is a significant driving force for the reaction. nih.govyoutube.com

The general scheme for this transformation is as follows:

Step 1: Enolate Formation: The base abstracts an α-hydrogen from the ketone.

Step 2: Nucleophilic Attack: The enolate attacks the aldehyde carbonyl carbon.

Step 3: Dehydration: The intermediate β-hydroxy ketone eliminates a water molecule to form a double bond.

The resulting chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are valuable intermediates in the synthesis of various flavonoids and other heterocyclic compounds. The specific substituents on the reacting ketone can be varied to produce a library of chalcone derivatives originating from this compound.

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(2-((2-chlorobenzyl)oxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | NaOH or KOH | (E)-3-(2-((2-chlorobenzyl)oxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Imine and Schiff Base Formation for Further Heterocyclic Synthesis

The reaction of this compound with primary amines provides a direct route to the synthesis of imines, commonly known as Schiff bases. nih.govnih.gov These compounds are defined by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. chemmethod.com

The formation of a Schiff base is typically a reversible reaction carried out by heating the aldehyde and amine, often with azeotropic removal of the water formed. The reaction can be catalyzed by either acid or base. nih.gov The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule from the resulting hemiaminal intermediate.

Schiff bases derived from this compound are not merely stable end-products; they are versatile precursors for a variety of heterocyclic systems. For example, they can undergo cycloaddition reactions. Reaction with chloroacetyl chloride, for instance, can yield β-lactam (azetidin-2-one) rings, while reaction with thioglycolic acid can produce thiazolidinone derivatives. chemmethod.com

Table 2: Synthesis of Schiff Bases and Subsequent Heterocyclic Derivatives

| Reactant 1 | Reactant 2 | Intermediate Product | Subsequent Reagent | Final Heterocyclic Product |

|---|---|---|---|---|

| This compound | Aniline | N-(2-((2-chlorobenzyl)oxy)benzylidene)aniline (Schiff Base) | Chloroacetyl Chloride / Et3N | Azetidin-2-one derivative chemmethod.com |

| This compound | Benzohydrazide | N'-((2-((2-chlorobenzyl)oxy)phenyl)methylene)benzohydrazide (Schiff Base) | Phenyl isothiocyanate | Diazetidine-2-thione derivative chemmethod.com |

Exploration of Aldol-Type and Carboligation Reactions

Beyond the Claisen-Schmidt condensation, the aldehyde functionality of this compound is amenable to a range of other aldol-type and carboligation reactions. In these reactions, the aldehyde serves as the electrophilic partner for a carbon-based nucleophile, typically an enol or enolate. youtube.com

A self-condensation aldol reaction is not possible as the molecule lacks α-hydrogens. However, it can readily participate in crossed-aldol reactions with other enolizable aldehydes or ketones. msu.edu The outcome of such reactions can be controlled by the reaction conditions. Under kinetic control (e.g., using a strong, hindered base like LDA at low temperatures), the less substituted enolate is formed, whereas under thermodynamic control, the more stable, more substituted enolate predominates. msu.edu The initial product is a β-hydroxy carbonyl compound, which may undergo subsequent dehydration to form an α,β-unsaturated product, especially if heated or under acidic/basic conditions. youtube.com

Carboligation reactions, a broader class of carbon-carbon bond-forming reactions, can also be envisioned. For example, the benzoin (B196080) condensation, which typically involves the dimerization of two aromatic aldehydes, is a possibility, though it usually requires a cyanide or N-heterocyclic carbene (NHC) catalyst.

Modifications and Functionalizations of Aromatic Moieties

The two aromatic rings of this compound offer additional sites for chemical modification. The reactivity of each ring is governed by the nature and position of its substituents.

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) provides a powerful means to introduce new functional groups onto the aromatic rings. msu.edu The feasibility and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present. uomustansiriyah.edu.iq

On the benzaldehyde (B42025) ring, two substituents are present:

Aldehyde group (-CHO): This is a deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. uomustansiriyah.edu.iqlibretexts.org

Benzyloxy group (-OCH₂-Ar): This is an activating, ortho, para-directing group due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive withdrawal. youtube.com

When these two groups are on the same ring, their directing effects must be considered additively. The ether oxygen is a powerful activating group, while the aldehyde is strongly deactivating. uomustansiriyah.edu.iq Therefore, electrophilic attack will be directed to the positions that are ortho and para to the activating benzyloxy group and will avoid the positions meta to it that are deactivated by the aldehyde. The most likely positions for substitution are C4 and C6 (para and ortho to the -OCH₂-Ar group, respectively). The more powerful activating group generally dictates the orientation of substitution. uomustansiriyah.edu.iq

On the second aromatic ring (the chlorobenzyl moiety), the substituents are:

Chlorine atom (-Cl): This is a deactivating, ortho, para-directing group. libretexts.org

Alkoxy group (-CH₂-O-Ar): This is weakly deactivating via induction.

Therefore, further electrophilic substitution on this ring will occur at the positions ortho and para to the chlorine atom, but the reaction will be slower compared to benzene (B151609) due to the deactivating nature of the halogen.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Substituents Present | Directing Influence | Predicted Position(s) of Substitution |

|---|---|---|---|

| Benzaldehyde Ring | -CHO (at C1), -O-CH₂-Ar (at C2) | -CHO: meta-directing, deactivating. -O-CH₂-Ar: ortho, para-directing, activating. | C4 and C6 (ortho/para to the activating ether group) |

Nucleophilic Aromatic Substitutions on Activated Rings

Nucleophilic aromatic substitution (SNA) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

The benzaldehyde ring, possessing the electron-donating benzyloxy group, is not activated for SNAr. In contrast, the chlorobenzyl ring is a potential substrate for this reaction. The chlorine atom itself is an electron-withdrawing group and can act as a leaving group. While not as strongly activating as a nitro group, the presence of the chlorine atom makes the ring electron-deficient enough to potentially undergo substitution with strong nucleophiles (e.g., alkoxides, amines) under forcing conditions (high temperature and/or pressure). libretexts.orgmasterorganicchemistry.com The substitution would occur at the carbon atom bearing the chlorine atom.

The presence of other electron-withdrawing groups ortho or para to the chlorine would significantly facilitate this reaction by stabilizing the carbanionic intermediate through resonance. uomustansiriyah.edu.iqlibretexts.org Without such additional activation, the conditions required for nucleophilic substitution on the chlorobenzyl ring of this compound are likely to be harsh.

Cyclization and Heterocyclic Annulation Reactions

Cyclization reactions of this compound derivatives are pivotal in constructing heterocyclic systems, which are of significant interest in medicinal and materials chemistry. These reactions often proceed through the formation of an intermediate, such as a chalcone or a Schiff base, which then undergoes an intramolecular reaction to form a new ring system.

Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, can be synthesized from this compound. The general strategy involves the initial synthesis of chalcones, which are α,β-unsaturated ketones, followed by their cyclization with hydrazine (B178648) or its derivatives. dergipark.org.trpramanaresearch.orgresearchgate.net

The synthesis of the precursor chalcones is typically achieved through a Claisen-Schmidt condensation reaction. dergipark.org.trnih.gov This reaction involves the base-catalyzed condensation of this compound with an appropriate acetophenone. The resulting chalcones can then be reacted with hydrazine hydrate (B1144303), often in the presence of an acid catalyst like acetic acid or formic acid, or under reflux in a suitable solvent such as ethanol or n-butyric acid, to yield the corresponding pyrazoline derivatives. pramanaresearch.orgresearchgate.netnih.govresearchgate.netelifesciences.org The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. nih.gov

For instance, a series of novel chalcones derived from this compound have been reacted with phenylhydrazine (B124118) to produce 1,3,5-trisubstituted-2-pyrazoline derivatives. researchgate.net The reaction of chalcones with hydrazine hydrate in ethanol under reflux is a common method for obtaining N-unsubstituted pyrazolines. nih.govnih.gov The use of microwave irradiation has also been reported as an efficient method for this cyclization. researchgate.net

| Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| This compound derived chalcones and Phenylhydrazine | - | 1,3,5-trisubstituted-2-pyrazolines | researchgate.net |

| Chalcones and Hydrazine Hydrate | Ethanol, Reflux | N-unsubstituted pyrazolines | nih.govnih.gov |

| Chalcones and Hydrazine Hydrate | Microwave irradiation | Pyrazolines | researchgate.net |

| Chalcones and Hydrazine Hydrate | n-Butyric acid, Reflux | 2-Pyrazoline derivatives | pramanaresearch.org |

Thiazolidinone derivatives, another important class of heterocyclic compounds, are accessible from this compound. The key synthetic step is the reaction of Schiff bases, derived from the aldehyde, with a compound containing a thiol group, most commonly thioglycolic acid. hueuni.edu.vnsciepub.comresearchgate.net

The initial step involves the condensation of this compound with a primary amine to form a Schiff base (imine). These Schiff bases are then subjected to cyclocondensation with thioglycolic acid. ijcpa.inresearchgate.net This reaction is often carried out in a solvent like benzene or toluene, sometimes with the use of a Dean-Stark apparatus to remove the water formed during the reaction. hueuni.edu.vnresearchgate.net The presence of a catalyst, such as anhydrous zinc chloride, can also facilitate the reaction. The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and loss of a water molecule. researchgate.net

Variations in the reaction conditions and the structure of the reactants can lead to different thiazolidinone derivatives. For example, the use of different substituted amines in the formation of the initial Schiff base allows for the introduction of various substituents on the thiazolidinone ring. mdpi.comnih.gov

| Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Schiff bases of this compound and Thioglycolic acid | Toluene, Dean-Stark trap | Thiazolidinone derivatives | hueuni.edu.vnresearchgate.net |

| Schiff bases and Thioglycolic acid | Anhydrous ZnCl2, DMF, Microwave irradiation | 4-Thiazolidinones | |

| Schiff bases and Thioglycolic acid | Dry benzene, Reflux | Thiazolidin-4-ones | researchgate.net |

Beyond the synthesis of five-membered rings, this compound can be a precursor to other fused ring systems, including benzyl (B1604629) cyanide derivatives. google.com The synthesis of these derivatives often involves a multi-step process.

One reported method involves the reaction of this compound with a cyanide source. google.com For instance, the reaction of this compound with a metal cyanide (M-CN, where M is an alkali metal or trimethylsilyl) can lead to the formation of a mandelonitrile (B1675950) derivative. google.com This intermediate can then be further reacted, for example, with a halogenating agent like thionyl chloride, to yield a benzyl cyanide derivative. google.com Another approach involves the reaction of a halogenated intermediate with an imidazole, leading to the formation of an imidazolyl-substituted benzyl cyanide derivative. google.com

The synthesis of benzyl cyanide itself can be achieved through methods like the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with sodium cyanide. wikipedia.org While not directly starting from this compound, this highlights a fundamental reaction for forming the benzyl cyanide moiety. The condensation of benzaldehyde with benzyl cyanide can also lead to α-phenylcinnamonitrile, a related structure. orgsyn.org

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. M-CN (M = alkali metal or trimethylsilyl) 2. Halogenating agent (e.g., thionyl chloride) | 2-Chloro-2'-(2-chlorobenzyloxy)benzyl cyanide | google.com |

| Intermediate from this compound | Imidazole | 2'-(2-Chlorobenzyloxy)-α-(1-imidazolyl)benzyl cyanide | google.com |

Mechanistic Investigations of Key Transformations

The mechanisms of these cyclization reactions are crucial for understanding and optimizing the synthesis of the target heterocyclic compounds.

The formation of pyrazolines from chalcones and hydrazine is believed to proceed through a well-established mechanism. nih.gov The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (a Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable five-membered pyrazoline ring. nih.gov The reaction of benzaldehyde with hydrazine to form a hydrazone is a fundamental step in this process. quora.comsarthaks.comlibretexts.org

The mechanism for the formation of thiazolidinones from Schiff bases and thioglycolic acid involves a key nucleophilic addition. hueuni.edu.vnresearchgate.net The reaction is initiated by the attack of the nitrogen atom of the Schiff base on the carbonyl group of thioglycolic acid. hueuni.edu.vn Alternatively, and more commonly accepted, the thiol group of thioglycolic acid acts as the nucleophile, attacking the electrophilic carbon of the imine bond in the Schiff base. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the formation of the thiazolidinone ring after dehydration. researchgate.net In some cases, depending on the structure of the Schiff base, the formation of a seven-membered thiazepine ring can compete with or even dominate over the formation of the five-membered thiazolidinone ring. hueuni.edu.vnresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-Chlorobenzyloxy)benzaldehyde, offering a detailed view of the proton and carbon environments within the molecule.

Proton (1H) NMR for Structural Connectivity and Integration

Proton (¹H) NMR spectroscopy provides fundamental information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, the aromatic protons on both benzene (B151609) rings, and the benzylic methylene (B1212753) protons are observed.

The aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic protons resonate in the region of approximately 7.0-8.0 ppm. The integration of these signals reveals the ratio of protons in different chemical environments, which for this compound would be consistent with the 11 protons in the molecule. The splitting patterns (e.g., doublets, triplets, multiplets) of the aromatic signals, governed by spin-spin coupling, provide crucial information about the substitution pattern on the benzene rings. The methylene protons of the benzyloxy group (-OCH₂-) typically appear as a singlet around 5.0-5.5 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | ~10.0 | Singlet | 1H |

| Aromatic H's | ~7.0 - 8.0 | Multiplets | 8H |

| Benzylic CH₂ | ~5.0 - 5.5 | Singlet | 2H |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (13C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. oregonstate.edu The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at a characteristic downfield shift in the range of 190-200 ppm. docbrown.info The aromatic carbons resonate between approximately 110 and 160 ppm. The carbon attached to the chlorine atom and the carbon bearing the benzyloxy group will have distinct chemical shifts influenced by the electronic effects of these substituents. The benzylic carbon (-OCH₂-) signal typically appears in the range of 60-80 ppm. The number of distinct signals in the ¹³C NMR spectrum confirms the total number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 200 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-O | 150 - 160 |

| Other Aromatic C's | 110 - 135 |

| Benzylic CH₂ | 60 - 80 |

Note: These are general predicted ranges. Actual values can be influenced by solvent and other experimental conditions.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC, APT)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.org It is instrumental in tracing the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. wikipedia.orgepfl.ch This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgyoutube.com It is particularly valuable for identifying the connectivity across quaternary carbons (carbons with no attached protons) and for linking the benzaldehyde (B42025) and chlorobenzyl fragments of the molecule through the ether linkage.

APT (Attached Proton Test) : While a 1D experiment, it provides information similar to a DEPT experiment, distinguishing between CH, CH₂, and CH₃ groups, which aids in the assignment of the carbon signals.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rsc.org

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. nih.gov The presence of the ether linkage (C-O-C) is indicated by stretching vibrations in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzyl group will also produce a characteristic absorption, typically in the fingerprint region below 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (C-O-C) | Stretch | 1250 - 1000 |

| C-Cl | Stretch | < 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. docbrown.info High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. measurlabs.comresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways could include the cleavage of the benzylic ether bond, leading to the formation of a chlorobenzyl cation and a benzaldehyde radical, or vice versa. The loss of the aldehyde group (-CHO) is also a possible fragmentation pathway. HRMS analysis of the fragment ions can help to confirm their elemental compositions, further supporting the proposed structure. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles.

Comprehensive Spectroscopic Data Interpretation and Database Correlation

The structural confirmation of this compound, with the chemical formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol , relies on the synergistic interpretation of various spectroscopic techniques. In the absence of a complete, published experimental dataset for this specific molecule, a detailed predictive analysis based on the known spectral characteristics of its constituent functional groups and related molecules is performed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both benzene rings, and the benzylic methylene protons.

Aldehydic Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

Aromatic Protons: The spectrum will display a complex multiplet region between approximately δ 6.9 and 7.9 ppm . The protons on the benzaldehyde ring (H-3, H-4, H-5, H-6) and the 2-chlorobenzyl ring (H-3', H-4', H-5', H-6') will have distinct chemical shifts influenced by their respective substituents (the aldehyde group, the ether linkage, and the chlorine atom). The ortho and para protons to the electron-withdrawing aldehyde group will be shifted further downfield compared to the meta protons. Similarly, the chlorine atom on the benzyl (B1604629) ring will influence the chemical shifts of its neighboring protons.

Benzylic Protons (-O-CH₂-Ar): A characteristic singlet is predicted around δ 5.1-5.3 ppm . This signal, integrating to two protons, is a key indicator of the methylene bridge connecting the ether oxygen to the chlorinated aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic-H | 9.8 - 10.5 | Singlet | 1H |

| Aromatic-H | 6.9 - 7.9 | Multiplet | 8H |

| Benzylic-CH₂ | 5.1 - 5.3 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate significantly downfield, in the range of δ 190-195 ppm .

Aromatic Carbons: A series of signals in the δ 110-160 ppm region will correspond to the twelve aromatic carbons. The carbons attached to the electronegative oxygen and chlorine atoms (C-2, C-1', C-2') will be shifted downfield. The chemical shifts will also be influenced by the electron-donating ether linkage and the electron-withdrawing aldehyde group.

Benzylic Carbon: The benzylic carbon of the -O-CH₂- group is anticipated to appear around δ 70-75 ppm .

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 195 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C (unsubstituted) | 110 - 135 |

| Benzylic -CH₂- | 70 - 75 |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ . This is a characteristic peak for an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (Fermi resonance).

C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the ether linkage will result in strong absorptions in the 1200-1275 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Aromatic C=C Stretch: Medium to weak absorptions in the range of 1450-1600 cm⁻¹ are indicative of the benzene rings.

C-Cl Stretch: A band in the region of 700-800 cm⁻¹ is characteristic of the C-Cl bond.

Interactive Data Table: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1680 - 1705 | Strong |

| Aldehyde C-H Stretch | 2820 - 2850, 2720 - 2750 | Weak |

| Ether C-O-C Stretch | 1200 - 1275, 1000 - 1150 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Molecular Ion Peak ([M]⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 246 . Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 248 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

Key Fragmentation Patterns:

Loss of the chlorobenzyl radical (•CH₂C₆H₄Cl) would lead to a fragment ion at m/z 121 , corresponding to the 2-hydroxybenzaldehyde cation.

Cleavage of the benzyl ether bond can also lead to the formation of the chlorotropylium ion at m/z 125 .

Loss of the formyl group (-CHO) from the molecular ion would result in a fragment at m/z 217 .

Database Correlation

For definitive structural verification, the experimentally obtained spectroscopic data would be compared against established chemical databases such as the Chemical Abstracts Service (CAS) Registry, PubChem, and spectral databases like the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. While a complete, curated entry for this compound may be limited, the individual spectra can be correlated with the data available for highly similar structures.

For instance, the ¹H and ¹³C NMR spectra can be compared with the known spectra of 2-chlorobenzaldehyde (B119727) and salicylaldehyde (B1680747) benzyl ether. Software-based spectral prediction tools can also generate theoretical spectra based on the proposed structure, which can then be compared with the experimental data. The unique combination of the aldehydic signals, the specific pattern of the aromatic protons, the benzylic proton signal, the characteristic IR absorptions, and the isotopic pattern in the mass spectrum, when correlated with data from related compounds and theoretical predictions, provides a high degree of confidence in the structural assignment of this compound.

Computational Chemistry and Theoretical Investigations of 2 2 Chlorobenzyloxy Benzaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional shape (conformation) of 2-(2-Chlorobenzyloxy)benzaldehyde. Methods like Density Functional Theory (DFT) are employed to model the molecule and determine its properties. nih.gov For instance, a conformational study of similar flexible ether-containing molecules was successfully performed using DFT at the B3LYP/6-311++G(**) level to identify the most stable conformers. nih.gov

The flexibility of this compound primarily arises from the rotation around the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group to the ether oxygen. Quantum chemical calculations, such as a Potential Energy Scan (PES), can map the energy landscape associated with the rotation of these dihedral angles. researchgate.net This analysis helps identify the lowest energy (most stable) conformations. For related benzyl methyl ether molecules, calculations have revealed the coexistence of multiple stable conformers (gauche and trans) that differ by the CCOC dihedral angle. researchgate.net

These calculations also provide insights into the electronic properties. Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, intramolecular interactions like hyperconjugation, and the nature of the chemical bonds. nih.gov The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net The computed HOMO-LUMO energy gap is another critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations

| Computational Method | Parameter Calculated | Typical Finding for a Benzyloxybenzaldehyde-type structure |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G**) | Optimized Geometry (Bond Lengths, Angles) | Provides the lowest energy 3D structure. |

| Potential Energy Scan (PES) | Dihedral Angle Energy Profile | Identifies stable gauche and trans conformers. researchgate.net |

| NBO Analysis | Atomic Charges, Orbital Interactions | Reveals charge distribution and stabilizing intramolecular interactions. nih.gov |

| HOMO-LUMO Analysis | Energy Gap (ΔE) | Indicates chemical reactivity and electronic transition properties. researchgate.net |

| MEP Analysis | Electron Density Surface | Maps nucleophilic (e.g., carbonyl oxygen) and electrophilic sites. researchgate.net |

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data. For molecules like this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra are particularly valuable. researchgate.net The process involves first obtaining the optimized molecular geometry, often through DFT methods, and then using this geometry to compute the spectral parameters. researchgate.net

For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These predicted shifts can be compared with experimentally measured spectra to confirm the molecular structure. In cases with multiple stable conformers, the predicted spectrum is often a Boltzmann-averaged spectrum of all significant conformers, providing a more accurate match to the experimental results observed at room temperature.

Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. nih.gov These calculations also yield the potential energy distribution (PED), which allows for the precise assignment of each vibrational mode to the corresponding atomic motions, such as C-H stretches, C=O stretches, or phenyl ring vibrations. nih.gov Comparing the computed vibrational frequencies with experimental IR and Raman spectra helps to confirm the structure and conformational state of the synthesized compound. researchgate.net

Table 2: Computational and Experimental Spectroscopic Data Correlation

| Spectroscopic Technique | Calculated Parameter | Experimental Data for Validation | Significance |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Measured NMR Spectrum | Structural confirmation and assignment of specific atoms to peaks. researchgate.net |

| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Measured IR Spectrum | Identification of functional groups and confirmation of molecular structure. nih.gov |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Measured Raman Spectrum | Complementary to IR, provides information on non-polar bonds and molecular symmetry. nih.gov |

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can elucidate the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate. colby.edu

For example, a computational study on the acetalization of the related 2-chlorobenzaldehyde (B119727) using an acid catalyst detailed the reaction pathway. colby.edu The study, using ab initio methods, showed that the reaction proceeds through a two-stage mechanism: the initial formation of a hemiacetal intermediate, followed by its conversion to the final acetal (B89532) product. The calculations revealed that the hemiacetal intermediate is an unstable species with high formation energy, explaining its transient nature. colby.edu Similar methodologies can be applied to reactions of this compound, such as its oxidation to a carboxylic acid or its role in forming larger heterocyclic structures.

Transition State Theory (TST) is used to calculate the rate constants of these reaction steps. nih.gov Locating the exact geometry of a transition state—the highest energy point along the reaction coordinate—is a critical and computationally intensive task. Once found, frequency calculations are performed to confirm that it is a true saddle point on the energy surface (characterized by one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key parameter for predicting how fast the reaction will proceed. colby.edu

Table 3: Key Parameters in Reaction Mechanism Modeling

| Parameter | Definition | Computational Method | Importance |

|---|---|---|---|

| Reaction Coordinate | The path of minimum energy connecting reactants and products. | IRC (Intrinsic Reaction Coordinate) Calculations | Defines the mechanism of the transformation. colby.edu |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Saddle Point Optimization Algorithms | The bottleneck of the reaction, determines the activation energy. colby.edu |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Energy difference between TS and reactants | Determines the reaction rate. colby.edu |

| Intermediate | A metastable species formed during a multi-step reaction. | Geometry Optimization | Helps to understand the stepwise nature of the reaction. colby.edu |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and full conformational landscape of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in different environments (e.g., in a solvent). nih.govchemrxiv.org

For a molecule with multiple rotatable bonds, such as the ether linkage in this compound, an MD simulation can reveal the different conformational states accessible to the molecule and the timescales of transitions between them. mdpi.com This is particularly important for understanding how the molecule might interact with a biological target, as the binding-competent conformation may not be the lowest-energy one. Studies on other flexible molecules, like benzyl ethers, have successfully used MD simulations to analyze the conformational transitions and the influence of the solvent on the molecular shape. researchgate.netnih.gov

The vast amount of data generated from an MD simulation is often analyzed using statistical mechanics to calculate thermodynamic properties and to visualize the conformational space. Techniques like Principal Component Analysis (PCA) or clustering can be used to identify the most populated conformational families, providing a clearer picture of the molecule's structural preferences than static calculations alone. whiterose.ac.uk

In Silico Design of Novel Derivatives for Targeted Synthesis

Computational chemistry plays a pivotal role in the rational design of new molecules based on a parent scaffold like this compound. nih.gov This in silico approach allows for the virtual screening and evaluation of novel derivatives before undertaking their actual synthesis, saving significant time and resources. researchgate.net Studies on benzyloxybenzaldehyde derivatives have already shown this scaffold to be promising for developing selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer therapy. mdpi.comresearchgate.net

One powerful technique is Quantitative Structure-Activity Relationship (QSAR) modeling. A QSAR model is a statistical equation that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By building a QSAR model for a set of known benzyloxybenzaldehyde analogs, researchers can identify the key molecular features (e.g., steric, electronic, hydrophobic) that are crucial for activity. researchgate.netchemijournal.com The model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design towards more potent compounds.

Another common approach is molecular docking. If the 3D structure of the biological target (e.g., an enzyme) is known, potential derivatives of this compound can be computationally "docked" into the active site of the target. This simulation predicts the binding mode and estimates the binding affinity of the molecule. This information can guide the modification of the parent structure—for example, by adding a hydrogen bond donor or acceptor—to improve its interaction with the target and enhance its biological effect. nih.gov

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation-Alkylation | K₂CO₃, DMF, 80°C, 12h | 65–75 | |

| Mitsunobu Coupling | DIAD, PPh₃, THF, RT, 24h | 70–85 |

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

Q. Table 2: Key Spectroscopic Parameters

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | Aldehyde proton: δ 9.8–10.2 ppm | |

| IR | C=O stretch: ~1700 cm⁻¹ | |

| HPLC | Retention time: 8.2 min (C18, 60% ACN) |

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Storage: Keep in sealed, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a dry, ventilated area .

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to aldehyde volatility .

Advanced: How can reaction conditions for nucleophilic substitutions involving this compound be optimized?

Methodological Answer:

Optimization involves:

Q. Table 3: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DMF vs. THF) | DMF | +15% yield |

| Reaction Temp (°C) | 80–90 | Maximizes rate |

Advanced: How to resolve contradictory kinetic data in studies of this compound?

Methodological Answer:

- Cross-Validation: Use complementary techniques (e.g., UV-Vis kinetics and LC-MS) to verify reaction rates .

- Control Experiments: Test for side reactions (e.g., aldehyde oxidation) under varying pH and O₂ levels .

- Statistical Analysis: Apply nonlinear regression models to distinguish primary vs. secondary reaction pathways .

Advanced: How do substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

Q. Table 4: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|

| 2-Cl | Withdrawing | ↑ Aldehyde reactivity |

| 4-F | Mild withdrawing | Moderate activation |

Advanced: What is the role of this compound in protein modification studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。